[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine
CAS No.: 1251083-17-6
Cat. No.: VC7644778
Molecular Formula: C13H20N2O
Molecular Weight: 220.316
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251083-17-6 |
|---|---|
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.316 |
| IUPAC Name | N-(oxan-4-ylmethyl)-1-pyridin-3-ylethanamine |
| Standard InChI | InChI=1S/C13H20N2O/c1-11(13-3-2-6-14-10-13)15-9-12-4-7-16-8-5-12/h2-3,6,10-12,15H,4-5,7-9H2,1H3 |
| Standard InChI Key | KEMVYXUYOIIOCA-UHFFFAOYSA-N |
| SMILES | CC(C1=CN=CC=C1)NCC2CCOCC2 |
Introduction
[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine hydrochloride is a complex organic compound featuring both oxane and pyridine rings, which are crucial for its chemical properties and potential applications. The compound is classified as an amine hydrochloride and a heterocyclic compound due to the presence of nitrogen-containing rings. Its synthesis typically involves reactions between oxane derivatives and pyridine derivatives, optimized for yield and purity through controlled reaction conditions such as temperature and concentration.
Synthesis and Reaction Conditions
The synthesis of [(oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine hydrochloride involves the reaction between oxane derivatives and pyridine derivatives. The reaction conditions can be optimized by adjusting factors such as temperature, concentration, and reaction time to achieve higher yields. Industrial production may incorporate purification techniques like recrystallization or chromatography to ensure product quality.
Common Synthetic Route
-
Starting Materials: Oxane derivatives and pyridine derivatives.
-
Reaction Conditions: Optimized temperature, concentration, and reaction time.
-
Purification Techniques: Recrystallization or chromatography.
Chemical Reactions and Products
[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine hydrochloride can undergo several types of chemical reactions, including oxidation, reduction, and substitution. These reactions produce various products depending on the reagents and conditions used.
Types of Chemical Reactions
| Reaction Type | Reagent | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Aqueous medium | Oxan-4-ylmethyl ketones |
| Reduction | Sodium borohydride | Methanol | Oxan-4-ylmethyl alcohols |
| Substitution | Sodium azide | Dimethylformamide (DMF) | Azide derivatives |
Biological and Therapeutic Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume